molecular formula C21H25ClFN5O B2680691 (2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1219903-10-2

(2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2680691
CAS No.: 1219903-10-2
M. Wt: 417.91
InChI Key: RCXHWWINPPGCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex synthetic compound designed for research applications in medicinal chemistry and drug discovery. Its molecular structure incorporates several pharmacologically significant motifs, including a pyridazinone core, a piperazine linker, and a 2-methylpiperidine group. Pyridazinone derivatives are a recognized class of heterocyclic compounds investigated for their potential biological activities . The integration of substituted phenyl and piperazine groups is a common strategy in the design of biologically active molecules, as these fragments can contribute to target affinity and selectivity . The specific arrangement of these subunits suggests this compound is intended for use as a key intermediate or a target molecule in the development of novel therapeutic agents. Researchers may employ this compound in exploratory in vitro assays to investigate its mechanism of action, binding affinity, and functional activity against various biological targets. It is supplied strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN5O/c1-15-5-2-3-10-28(15)19-9-8-18(24-25-19)26-11-13-27(14-12-26)21(29)20-16(22)6-4-7-17(20)23/h4,6-9,15H,2-3,5,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXHWWINPPGCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes multiple functional groups and heterocycles. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Pharmacological Potential

Research indicates that compounds with similar structural frameworks often exhibit significant bioactivity across various therapeutic areas, including:

  • Antimicrobial Activity : The presence of piperazine suggests potential effectiveness against bacterial infections.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Case Studies and Research Findings

  • Antitubercular Activity : A study on substituted piperazine derivatives demonstrated that compounds with similar structures exhibited significant activity against Mycobacterium tuberculosis. For example, derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for development as anti-tubercular agents .
  • Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of related compounds on human cell lines, revealing that many derivatives are non-toxic at effective concentrations. Such findings are crucial for assessing the safety profile of new therapeutic agents .
  • Molecular Docking Studies : Computational analyses have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest favorable interactions with proteins involved in cancer progression and microbial resistance mechanisms.

Comparative Analysis of Similar Compounds

Compound NameStructureIC50 (μM)Biological Activity
Compound AStructure A1.35Antitubercular
Compound BStructure B2.18Anticancer
Compound CStructure C0.06Anticancer

This table illustrates the comparative bioactivity of similar compounds, emphasizing the potential of (2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone in therapeutic applications.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity using various reagents and conditions. The synthetic pathways often include:

  • Nucleophilic Substitution Reactions : Essential for introducing halogen substituents.
  • Coupling Reactions : Useful for forming the piperazine and pyridazine linkages.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share core structural motifs but differ in substituents, influencing their physicochemical and biological properties:

Compound Name / ID Key Substituents Molecular Formula (Calculated) Notable Features
Target Compound 6-(2-methylpiperidin-1-yl)pyridazine C₂₁H₂₂ClFN₆O Methylpiperidine enhances lipophilicity; pyridazine may confer metabolic stability.
(2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone 6-propoxy-pyridazine C₂₃H₂₅ClFN₃O₂ Propoxy group increases solubility but may reduce CNS penetration.
3-Chloro-6-fluorobenzo[b]thiophen-2-yl 4-pyrimidin-2-ylpiperazinyl ketone Benzothiophene core; pyrimidine substituent C₁₈H₁₅ClFN₃OS Bulkier benzothiophene may hinder receptor binding; pyrimidine enhances π-π interactions.
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives 2-fluorophenylpiperazine; hydrazide/pyridazinone modifications Variable Hydrazide derivatives (e.g., T1–T12) may improve chelation or prodrug potential.
Sulfonyl-piperazinyl methanones (e.g., 11a-j) Substituted sulfonyl groups (e.g., 4-methylbenzenesulfonyl) Variable Sulfonyl groups increase polarity and potential metabolic stability.

Pharmacological Implications

  • Methylpiperidine vs. Propoxy : The methylpiperidine group in the target compound likely improves blood-brain barrier (BBB) penetration compared to the propoxy group in , which may favor peripheral actions.
  • Benzothiophene Core : The planar benzothiophene system could enhance DNA intercalation or kinase inhibition but may increase cytotoxicity.

Q & A

What synthetic strategies are recommended for this compound, and how can reaction conditions be optimized for improved yields?

Basic Research Question
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the pyridazine and piperazine cores. A key step is the coupling of the 2-chloro-6-fluorophenyl group to the piperazine moiety under acidic conditions. For example, hydrolysis of ester intermediates using hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours has been reported to yield carboxylic acid derivatives with high purity . To optimize yields:

  • Temperature Control : Maintain precise reaction temperatures (±2°C) to avoid side reactions.
  • Catalyst Screening : Test bases (e.g., NaOH, KOH) or coupling agents (e.g., EDC/HOBt) for intermediate steps.
  • Workup Protocols : Use sequential extraction (e.g., dichloromethane/water) to isolate intermediates, as described in ester hydrolysis workflows .

How can researchers validate the structural integrity of this compound, particularly stereochemical assignments?

Advanced Research Question
Methodological Answer:
Structural validation requires a combination of spectroscopic and computational methods:

  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for related piperazine-pyridazine hybrids .
  • NMR Analysis : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC and NOESY to confirm substituent positions and spatial arrangements. For example, coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) can distinguish axial/equatorial conformers in the piperidine ring .
  • DFT Calculations : Compare computed vs. experimental NMR/IR spectra to validate stereochemistry .

What experimental design principles should guide pharmacological profiling to mitigate variability between in vitro and in vivo assays?

Advanced Research Question
Methodological Answer:
To address data discrepancies:

  • Dose-Response Calibration : Use randomized block designs with split-split plots to account for temporal variability (e.g., harvest seasons in biological samples) .
  • Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors for target validation) in each assay batch.
  • Pharmacokinetic Bridging : Conduct parallel ADME studies (e.g., microsomal stability assays) to correlate in vitro potency with in vivo exposure .

How can computational modeling predict the environmental fate of this compound, and what experimental validation is required?

Advanced Research Question
Methodological Answer:

  • QSAR Models : Predict biodegradation pathways using software like EPI Suite, focusing on hydrolysis rates of the pyridazine ring and fluorophenyl group .
  • Laboratory Validation : Perform OECD 301F (Ready Biodegradability) tests under controlled pH and temperature. Monitor metabolite formation via LC-MS/MS .
  • Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity, referencing ISO 6341 protocols .

What safety protocols are critical during handling, given the compound’s reactive functional groups?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation/contact, as fluorophenyl groups may release HF under hydrolysis .
  • Waste Management : Segregate halogenated waste and dispose via licensed facilities to avoid environmental contamination .
  • Emergency Response : Neutralize spills with calcium carbonate or specialized HF-binding agents .

How should researchers integrate theoretical frameworks into mechanistic studies of this compound’s biological activity?

Advanced Research Question
Methodological Answer:

  • Target Hypothesis : Anchor studies to established theories (e.g., kinase inhibition via ATP-binding pocket interactions) to guide assay selection .
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Validate with mutagenesis (e.g., alanine scanning of key residues) .
  • Pathway Analysis : Map compound effects onto signaling networks (e.g., PI3K/AKT) using tools like KEGG or Reactome .

What analytical techniques are recommended for resolving contradictions in purity assessments?

Basic Research Question
Methodological Answer:

  • HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to detect trace impurities. Compare retention times with synthetic byproducts .
  • Elemental Analysis : Confirm stoichiometry (C, H, N) to rule out hydrate/solvate formation.
  • Thermogravimetric Analysis (TGA) : Identify residual solvents or decomposition products above 150°C .

How can researchers design a long-term stability study under varying storage conditions?

Advanced Research Question
Methodological Answer:

  • ICH Guidelines : Follow Q1A(R2) for accelerated (40°C/75% RH) and long-term (25°C/60% RH) stability testing .
  • Degradation Forcing : Expose the compound to UV light (ICH Q1B) and acidic/basic buffers to identify degradation pathways .
  • Data Analysis : Use Arrhenius plots to extrapolate shelf-life from accelerated data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.